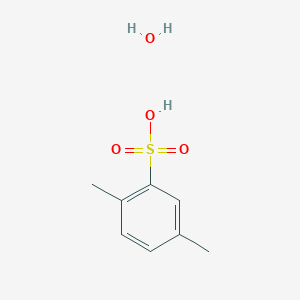
Phenolphthalein bisphosphate (sodium)
Overview
Description
Phenolphthalein bisphosphate (sodium) is a chemical compound with the molecular formula C20H12O10P2Na4 and a molecular weight of 566.21 g/mol . It is a derivative of phenolphthalein, a well-known pH indicator, and is used in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenolphthalein bisphosphate (sodium) is synthesized through the phosphorylation of phenolphthalein. The reaction involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
Industrial Production Methods
In industrial settings, the synthesis of phenolphthalein diphosphate, tetrasodium salt involves large-scale phosphorylation reactions. The reaction mixture is carefully controlled to maintain the desired temperature and pH. After the reaction is complete, the product is purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Phenolphthalein bisphosphate (sodium) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form phenolphthalein and phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation and Reduction: Oxidizing or reducing agents, depending on the desired reaction.
Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
Hydrolysis: Phenolphthalein and phosphoric acid derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Substitution: Substituted phenolphthalein derivatives.
Scientific Research Applications
Phenolphthalein bisphosphate (sodium) has several scientific research applications, including:
Biochemistry: Used as a substrate in enzyme assays to measure phosphatase activity.
Microbiology: Incorporated into agar media to detect phosphatase-producing microorganisms.
Analytical Chemistry: Employed as a reagent in various analytical techniques to detect and quantify phosphate groups.
Mechanism of Action
The compound exerts its effects primarily through its interaction with phosphatase enzymes. When used as a substrate in enzyme assays, phenolphthalein diphosphate, tetrasodium salt is hydrolyzed by phosphatases to release phenolphthalein, which can be detected spectrophotometrically. This reaction allows for the quantification of phosphatase activity in various biological samples .
Comparison with Similar Compounds
Similar Compounds
Phenolphthalein monophosphate: A similar compound with a single phosphate group.
Phenolphthalein bisphosphate: Another derivative with two phosphate groups but different counterions.
Phenolphthalein: The parent compound, commonly used as a pH indicator.
Uniqueness
Phenolphthalein bisphosphate (sodium) is unique due to its specific structure, which includes two phosphate groups and four sodium ions. This structure allows it to be used in specific biochemical applications where other phenolphthalein derivatives may not be suitable .
Properties
IUPAC Name |
tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O10P2.4Na/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMKLCRJVFFVDW-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Na4O10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















